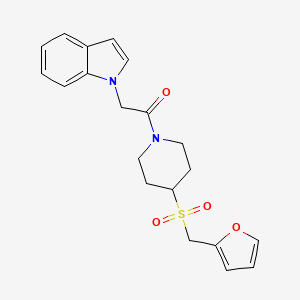

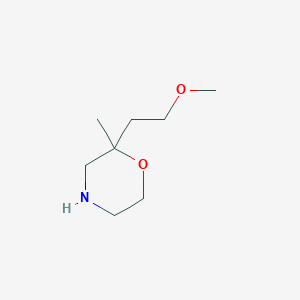

(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-3-ethyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one” is a type of Schiff base . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are synthesized by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .

Synthesis Analysis

The synthesis of similar Schiff bases involves the condensation of a carbonyl compound with a primary amine . For example, a Schiff base was synthesized by slowly adding a solution of 2-hydroxy-3-methoxy benzaldehyde in ethanol to a solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, cooled to room temperature, and filtered .Molecular Structure Analysis

The molecular structure of similar Schiff bases has been determined using single-crystal X-ray diffraction . For instance, a novel Cu (II) complex based on a Schiff base was found to have a CuN2O4 chelation environment and a coordination sphere with a disordered octahedral geometry .Chemical Reactions Analysis

Schiff bases are known for their ability to stabilize metal ions in different oxidation states . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar Schiff bases have been characterized using techniques such as elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . For instance, a Schiff base and its Cu(II) complex were prepared in good yields and purity .Scientific Research Applications

-

(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

- Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

- Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .

- Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .

-

2-Hydroxy-3-Methoxybenzylidenethiazolo [3,2-a]pyrimidines

- Application: These compounds are synthesized and characterized for their cytotoxic activity .

- Method: The compounds are synthesized and characterized by 1H/13C NMR and IR-spectroscopy and mass-spectrometry, as well as single crystal X-ray diffraction (SCXRD) .

- Results: It was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .

-

(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

- Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

- Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .

- Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .

-

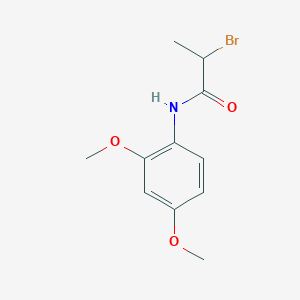

(E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethan-1-one oxime, C16H16N2O3

-

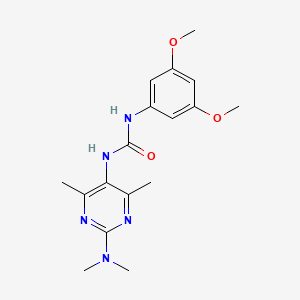

Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(2-methoxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

-

(E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu (II) Complex

- Application: This compound is used in the synthesis of a novel Cu (II) complex. The Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .

- Method: The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .

- Results: The crystal structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The molecular structure of the complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .

Future Directions

Schiff bases and their metal complexes have been found to be effective in several biological systems, dyes, polymers, and as bioactive agents in the pharmaceutical and medicinal fields . They present exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties . Therefore, future research could focus on exploring these properties further and developing new applications for Schiff bases.

properties

IUPAC Name |

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQWCOUBSVBPCP-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)